ダフィロサイド

概要

説明

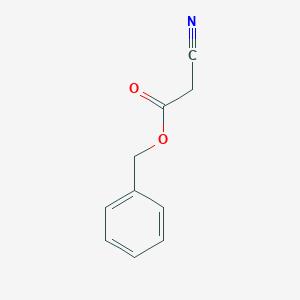

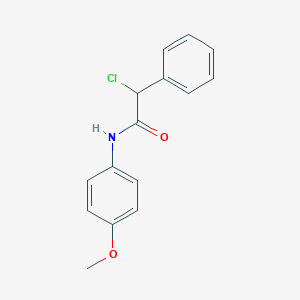

Daphylloside is a naturally occurring compound found in the leaves of the Daphyllos plant. It is a triterpenoid glycoside and is composed of a triterpene nucleus and a sugar moiety. It has been studied for its potential to act as an anti-inflammatory, anti-cancer, and antioxidant agent. Daphylloside has been found to possess a wide range of biological activities and has been used in a variety of research applications.

科学的研究の応用

生物活性アルカロイドの合成

ダフィロサイドは、イリドイドとして、位置選択的および立体選択的合成による生物活性アルカロイドの出発物質として利用されてきました . これらのアルカロイドは、鎮痛、抗マラリア、抗菌などの特性を持つ可能性のある治療用途があります。

プロスタグランジンアナログの産生

ダフィロサイドのユニークな構造は、プロスタグランジンアナログの合成に利用できます . これらのアナログは、陣痛誘発や胃潰瘍の制御など、医学的治療における役割により重要です。

化学分類学的マーカー

ダフィロサイドは、植物分類学の研究における化学分類学的マーカーとして機能します . 特定の化学物質の存在に基づいて、植物種を特定し、その進化的な関係を理解するのに役立ちます。

抗酸化作用

研究によると、ダフィロサイドは抗酸化効果を示す可能性があります . 抗酸化物質は、癌や心臓病などの慢性疾患につながる可能性のある酸化ストレスを防ぐために不可欠です。

果樹栽培におけるバイオテクノロジーの進歩

バイオテクノロジストは、育種技術を通じて、ダフィロサイドの合成に関与する遺伝子を駆使して、食用果物の品種の収量を向上させています . これにより、果物の品質と量が向上するだけでなく、イリドイド豊富な農産物の供給量も増加します。

組織培養技術

組織培養技術を使用して、ダフィロサイドを大量に生産することが検討されています . この方法は、さまざまな医薬品用途で利用できるイリドイドの商業生産を可能にします。

Safety and Hazards

作用機序

Target of Action

Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that daphylloside may act as an endoplasmic reticulum stress regulator .

Mode of Action

It is known that iridoids like daphylloside often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity

Biochemical Pathways

Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which Daphylloside exerts its effects remain to be elucidated.

Result of Action

Daphylloside may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

生化学分析

Biochemical Properties

Daphylloside, like other iridoids, interacts with various enzymes, proteins, and other biomoleculesIt’s known that iridoids generally exhibit antioxidant effects , suggesting they may interact with enzymes involved in oxidative stress pathways.

Cellular Effects

Given its antioxidant properties , it may influence cell function by mitigating oxidative stress. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Iridoids like Daphylloside are typically metabolized by the body into various metabolites

特性

IUPAC Name |

methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBQIMODQOGKQ-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is daphylloside and where is it found?

A1: Daphylloside is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].

Q2: What is the chemical structure of daphylloside?

A2: Daphylloside possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.

Q3: What are the reported biological activities of daphylloside?

A3: Research suggests that daphylloside exhibits antioxidant activity. A study on Wendlandia formosana reported daphylloside's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.

Q4: Has daphylloside been investigated for its potential in endoplasmic reticulum (ER) stress modulation?

A4: While daphylloside itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside daphylloside from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on daphylloside and its impact on ER stress pathways.

Q5: Are there any known artifacts formed during the extraction of daphylloside?

A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of daphylloside as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of daphylloside in plant material.

Q6: What analytical techniques are commonly used to identify and characterize daphylloside?

A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of daphylloside [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)